Ursolic acid (CAS 77-52-1) is a naturally occurring pentacyclic triterpenoid of the ursane type, found in the waxy coatings of various fruits and herbs like apples, rosemary, and thyme.[1][2] It is structurally isomeric with oleanolic acid, differing only in the position of a single methyl group.[3][4] A critical procurement consideration is its characteristically low solubility in aqueous solutions and many common solvents, which significantly impacts formulation and bioavailability.[3][4] This property, along with its specific biological activities, makes the choice between ursolic acid, its isomers, or crude extracts a key decision in research and development.
Substituting high-purity Ursolic Acid (CAS 77-52-1) with its common isomer, oleanolic acid, or with crude plant extracts introduces significant performance and reproducibility risks. Although structurally similar, the different methyl group placement between ursolic and oleanolic acid leads to quantifiable differences in biological activity, including anti-inflammatory and anti-proliferative effects.[5] For instance, ursolic acid can be four times more potent in inhibiting endothelial cell proliferation.[5] Furthermore, commercial samples of ursolic acid often contain oleanolic acid as an impurity, and studies have shown that declared purity can deviate by over 10% from measured values, impacting experimental outcomes.[6] Using crude extracts introduces even greater variability, with undefined impurity profiles that can alter biological effects or lead to inconsistent batch-to-batch results, making high-purity ursolic acid essential for reproducible and targeted applications.
Ursolic acid exhibits a distinct solubility profile compared to its isomer, oleanolic acid, in key laboratory and industrial solvents. While both have limited solubility, their behavior differs across solvents, a critical factor for process design, purification, and formulation. For example, at 298.2 K, the mole fraction solubility of ursolic acid in 2-propanol is approximately 1.5 times higher than that of oleanolic acid.[7] Conversely, oleanolic acid is more soluble in ethyl acetate.[7] This differential solubility allows for selective crystallization and provides specific advantages depending on the chosen solvent system for a given process.
| Evidence Dimension | Mole Fraction Solubility (x10^4) at 298.2 K |
| Target Compound Data | 2.051 in 2-Propanol |
| Comparator Or Baseline | Oleanolic Acid: 1.365 in 2-Propanol |
| Quantified Difference | ~50% higher solubility in 2-Propanol |
| Conditions | Atmospheric pressure, temperature at 298.2 K (25°C). |
This solubility difference is critical for process optimization, enabling higher yields and more efficient purification or formulation in specific solvent systems like 2-propanol.
In assays measuring the inhibition of cyclooxygenase-2 (COX-2), an enzyme central to inflammatory pathways, ursolic acid demonstrates significantly higher potency than its isomer, oleanolic acid. Ursolic acid inhibited COX-2 activity with an IC50 value of 130 µM.[5] In the same assay, oleanolic acid was substantially less active, requiring a concentration of 295 µM to achieve 50% inhibition.[5] Both compounds showed similar selectivity ratios for COX-2 over COX-1, indicating that the superior potency of ursolic acid is a specific molecular advantage.
| Evidence Dimension | IC50 for COX-2 Enzyme Inhibition |
| Target Compound Data | 130 µM |
| Comparator Or Baseline | Oleanolic Acid: 295 µM |
| Quantified Difference | Ursolic acid is 2.27 times more potent |
| Conditions | In vitro cyclooxygenase-2 catalyzed prostaglandin biosynthesis inhibition assay. |
For research targeting COX-2-mediated inflammation, selecting ursolic acid allows for achieving desired inhibitory effects at more than two-fold lower concentrations, improving experimental efficiency and reducing potential off-target effects.
Ursolic acid is a more potent inhibitor of endothelial cell proliferation, a key process in angiogenesis, compared to oleanolic acid. In a direct comparison using bovine aortic endothelial cells, ursolic acid inhibited proliferation with an IC50 value of 5 µM.[5] Oleanolic acid was four times less potent, exhibiting an IC50 of 20 µM under the same conditions.[5] This marked difference in potency highlights ursolic acid's specific efficacy in pathways related to vascular growth.
| Evidence Dimension | IC50 for Inhibition of Endothelial Cell Proliferation |
| Target Compound Data | 5 µM |
| Comparator Or Baseline | Oleanolic Acid: 20 µM |
| Quantified Difference | Ursolic acid is 4 times more potent |
| Conditions | Assay performed on bovine aortic endothelial cells. |
This four-fold higher potency makes ursolic acid a more efficient choice for studies on anti-angiogenic mechanisms, requiring significantly lower concentrations to achieve a biological response.
When evaluated for antiproliferative activity against human breast cancer cell lines, ursolic acid demonstrates superior potency over oleanolic acid in specific contexts. In a study on the T47D breast cancer cell line, ursolic acid showed significant activity with an IC50 value of 1.63 ± 0.62 µM.[8] In the same study, oleanolic acid was less potent against this cell line, with an IC50 of 2.63 ± 0.78 µM.[8] This suggests a more targeted or potent mechanism of action for ursolic acid against certain cancer cell phenotypes.
| Evidence Dimension | Antiproliferative Activity (IC50) against T47D cells |
| Target Compound Data | 1.63 ± 0.62 µM |
| Comparator Or Baseline | Oleanolic Acid: 2.63 ± 0.78 µM |
| Quantified Difference | Ursolic acid is ~1.6 times more potent |
| Conditions | In vitro assay on T47D human breast cancer cell line. |
For researchers screening compounds for breast cancer therapeutics, the higher potency of ursolic acid against specific cell lines like T47D makes it a more promising starting point for development.
Due to its demonstrated potency as an inhibitor of elastase and COX-2, ursolic acid is a targeted choice for high-efficacy cosmetic and dermatological formulations.[5][9] Its superior activity compared to oleanolic acid allows for the development of products with lower concentrations of the active ingredient, which is advantageous for both cost and formulation stability, particularly given its solvent-specific solubility profile.
The four-fold greater potency of ursolic acid over oleanolic acid in inhibiting endothelial cell proliferation makes it the indicated compound for in vitro and in vivo models of diseases where angiogenesis is a key factor, such as oncology and certain retinopathies.[5] Using ursolic acid ensures a more potent and specific intervention, providing clearer results at lower dosages.
For investigations focused on cancer cell lines where ursolic acid has shown superior cytotoxicity, such as the T47D breast cancer line, procurement of the high-purity compound is justified.[8] Its enhanced potency relative to close analogs like oleanolic acid provides a stronger rationale for its selection as a lead compound in mechanistic studies and drug discovery pipelines.
Given that commercial-grade ursolic acid can contain its isomer oleanolic acid as a significant impurity, high-purity (>98%) ursolic acid is essential as an analytical reference standard.[6] It enables the accurate quantification of ursolic acid in crude extracts, finished products, and raw botanical materials, ensuring quality control and regulatory compliance.